molecular formula C12H19NO4 B3255110 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester CAS No. 249291-85-8

7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester

Cat. No.: B3255110
CAS No.: 249291-85-8
M. Wt: 241.28 g/mol
InChI Key: XBFIUWWSZYLHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a bicyclo[2.2.1]heptane core with a nitrogen atom at the 7-position and two ethyl ester groups at the 2- and 7-carboxylic acid positions. This structure confers rigidity and stereochemical constraints, making it valuable in medicinal chemistry for designing conformationally restricted analogues .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-3-16-11(14)9-7-8-5-6-10(9)13(8)12(15)17-4-2/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFIUWWSZYLHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCC1N2C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201973
Record name 2,7-Diethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249291-85-8
Record name 2,7-Diethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=249291-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester (commonly referred to as diethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure with two ethyl ester groups attached to the dicarboxylic acid moiety. Its molecular formula is C13H18N2O4C_{13}H_{18}N_{2}O_{4}, and it has a molecular weight of 254.29 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₄
Molecular Weight254.29 g/mol
CAS Number910332-68-2
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that compounds similar to 7-azabicyclo[2.2.1]heptane derivatives exhibit significant biological activities, particularly as enzyme inhibitors and in modulating neurotransmitter systems.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

One of the most notable activities associated with this class of compounds is the inhibition of DPP-4, an enzyme involved in glucose metabolism and implicated in type 2 diabetes mellitus. In a study evaluating related compounds, it was found that certain derivatives exhibited IC50 values as low as 16.8±2.216.8\pm 2.2 nM, indicating potent inhibitory activity against DPP-4 .

Mechanism of Action:
The mechanism by which these compounds inhibit DPP-4 involves interaction with key residues in the enzyme's active site, leading to enhanced insulin secretion and reduced blood glucose levels.

Neurotransmitter Modulation

Another area of interest is the modulation of neurotransmitter systems. Bicyclic amines have been shown to interact with various receptors in the central nervous system, potentially influencing mood and cognitive functions.

Case Studies

Several studies have explored the biological implications of bicyclic compounds similar to diethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate:

  • Type 2 Diabetes Mellitus:
    • A study demonstrated that a related compound exhibited superior pharmacokinetic properties compared to existing DPP-4 inhibitors like sitagliptin and vildagliptin . This suggests potential for developing new diabetes therapies based on this scaffold.
  • Cognitive Enhancement:
    • Research on bicyclic amines has indicated their potential as cognitive enhancers through modulation of cholinergic pathways . This could open avenues for treating neurodegenerative diseases.
  • Anticancer Activity:
    • Preliminary studies suggest that derivatives may possess anticancer properties by inhibiting specific signaling pathways involved in tumor growth .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₂H₁₉NO₄
  • Molecular Weight : 265.29 g/mol (estimated)
  • Physical Properties: Predicted boiling point of ~234.1°C (based on monoester analogue data) and pKa ~9.96 (reflecting the basicity of the azabicyclo nitrogen) .

Applications : Primarily used as an intermediate in synthesizing bioactive molecules, such as nicotinic acetylcholine receptor (nAChR) modulators like ABT-418 analogues .

Comparative Analysis with Structural Analogues

Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Groups pKa Boiling Point (°C) Key Features
Target Compound : 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester C₁₂H₁₉NO₄ 265.29 Diethyl ~9.96 234.1 (predicted) High lipophilicity for membrane permeability; prodrug potential
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester (monoester) C₉H₁₅NO₂ 169.22 Ethyl 9.96 234.1 Simpler structure; used in constrained proline synthesis
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (Endothal) C₈H₁₀O₅ 186.16 None (acid form) Acidic N/A Oxygen instead of nitrogen; herbicide application; hydrophilic
7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 3-hydroxy-7-benzyl methyl ester C₂₃H₂₃NO₆ 409.44 Benzyl, methyl N/A N/A Bulky esters for stability; hydroxyl group adds polarity
7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate C₁₃H₂₁NO₄ 255.31 tert-Butyl, methyl N/A N/A Sterically hindered esters resist hydrolysis; pharmaceutical intermediate

Key Differences and Implications

Core Heteroatom :

  • Nitrogen (Azabicyclo) : Enhances basicity (pKa ~9.96) and enables hydrogen bonding, critical for receptor interactions .
  • Oxygen (Oxabicyclo) : Increases hydrophilicity and lacks basicity, as seen in Endothal, a herbicide .

Ester Groups :

  • Diethyl Esters : Moderate lipophilicity balances solubility and permeability, ideal for prodrugs .
  • tert-Butyl/Methyl Esters : Greater steric hindrance slows hydrolysis, enhancing metabolic stability .
  • Benzyl Esters : Introduce aromaticity for π-π interactions but increase molecular weight .

Biological Activity: The azabicyclo core in ABT-418 analogues mimics nicotine’s conformation, improving nAChR selectivity . Endothal’s oxabicyclo structure lacks nitrogen-mediated bioactivity, limiting it to non-pharmacological uses .

Synthetic Utility :

  • Ethyl esters are easily hydrolyzed, enabling in situ release of active dicarboxylic acids .
  • Bulky esters (e.g., tert-butyl) require harsh conditions for removal, favoring stable intermediates .

Q & A

Basic: What are the established synthetic routes for 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester?

Methodological Answer:
The synthesis typically involves cyclization and esterification steps. For example, bicyclic azabicyclo frameworks can be constructed via intramolecular [2+2] photocycloaddition or acid-catalyzed ring closure. A general approach involves reacting amidoximes with bicyclic anhydrides in superbasic media (e.g., NaOH/DMSO) to form the bicyclic core, followed by esterification with ethyl chloroformate . Characterization via NMR and X-ray crystallography is critical to confirm regiochemistry and stereochemistry.

Advanced: How can stereochemical ambiguities in bicyclic derivatives be resolved experimentally?

Methodological Answer:
Chiral chromatography (e.g., HPLC with chiral stationary phases) and vibrational circular dichroism (VCD) are effective for enantiomeric separation. For diastereomers, NOESY NMR can clarify spatial arrangements, while single-crystal X-ray diffraction provides definitive stereochemical assignments . Computational methods (DFT-based energy minimization) can predict stable conformers, guiding experimental validation .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbonyl/ester groups. DEPT-135 distinguishes CH2_2/CH3_3 groups.
  • IR : Confirms ester C=O stretches (~1740 cm1^{-1}) and N-H vibrations (if present).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
    Cross-referencing with databases like PubChem or NIST Chemistry WebBook ensures accuracy .

Advanced: How should researchers address contradictory data in reaction yields across studies?

Methodological Answer:

  • Variable Control : Replicate experiments under identical conditions (solvent purity, temperature, catalyst batch).
  • Mechanistic Probe : Use kinetic isotope effects or trapping experiments to identify rate-determining steps.
  • In Situ Monitoring : Techniques like ReactIR or HPLC track intermediate formation, revealing side reactions or decomposition pathways .

Basic: What is the reactivity of this compound under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Conditions : Ester hydrolysis to dicarboxylic acid occurs via protonation of the carbonyl oxygen, increasing electrophilicity.
  • Basic Conditions : Saponification of esters to carboxylates is common. In superbasic media (e.g., NaOH/DMSO), the bicyclic core may undergo ring-opening or rearrangement .

Advanced: What computational tools are suitable for modeling its conformational dynamics?

Methodological Answer:

  • Molecular Mechanics (MMFF94) : Predicts low-energy conformers of the bicyclic framework.
  • Quantum Mechanics (DFT/B3LYP) : Calculates electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways.
  • MD Simulations : Analyze solvent effects on stability using explicit solvent models (e.g., TIP3P water) .

Basic: What are its potential applications in medicinal chemistry?

Methodological Answer:
The rigid bicyclic structure serves as a scaffold for bioactive molecules. For example:

  • Neurological Targets : Derivatives may modulate GABA receptors or monoamine transporters.
  • Antimicrobials : Functionalization at the nitrogen or ester groups can enhance membrane permeability .

Advanced: How can reaction conditions be optimized for scale-up in academic settings?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify robust conditions.
  • Green Chemistry Metrics : Assess atom economy and E-factor to minimize waste.
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves (nitrile) and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility of esters.
  • Storage : Inert atmosphere (N2_2) at 4°C to prevent hydrolysis. Refer to SDS data for toxicity profiles .

Advanced: How can researchers integrate this compound into a broader theoretical framework?

Methodological Answer:

  • Hyperconjugation Analysis : Study ester group effects on bicyclic ring strain using NBO calculations.
  • Reactivity Databases : Cross-reference with analogous oxabicyclo systems to predict novel transformations .
  • Biological Target Mapping : Use molecular docking (AutoDock Vina) to hypothesize binding modes for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester
Reactant of Route 2
Reactant of Route 2
7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.